N-(3-(1H-pyrazol-1-yl)propyl)-1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-(1H-pyrazol-1-yl)propyl)-1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Scientific Research Applications
Functionalization Reactions and Synthetic Applications
Research demonstrates the versatility of pyrazole and triazole compounds in organic synthesis. For example, studies on the functionalization reactions of pyrazole compounds have elucidated new methods for creating carboxamide derivatives through reactions with aminopyridine, leading to the synthesis of imidazo[4,5-b]pyridine derivatives. These reactions are crucial for developing novel compounds with potential biological activities (Yıldırım et al., 2005).
Antiviral Activities
Benzamide-based aminopyrazoles and their fused heterocycle derivatives have shown remarkable activity against avian influenza virus H5N1. The synthesis of these compounds involves reactions with benzoyl isothiocyanate and hydrazine, leading to potent antiviral agents. This highlights the therapeutic potential of pyrazole derivatives in combating viral infections (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents for cancer and inflammation. The structure-activity relationship analysis of these compounds contributes to the understanding of their biological efficacy (Rahmouni et al., 2016).
Antifungal Activity Against Phytopathogenic Fungi
Pyrazole and isoxazole derivatives have been studied for their antifungal properties against various phytopathogens. The presence of carboxamide and carboxylic groups significantly contributes to their biological activity, offering new avenues for the development of fungicides (Vicentini et al., 2007).
Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, demonstrating inhibitory activity against Mycobacterium tuberculosis. These compounds exhibit promising results in vitro, suggesting their potential as novel therapeutic agents for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their biological effects .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit enzyme activity, while others can modulate receptor signaling .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds are known to have good solubility and bioavailability .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Properties
IUPAC Name |
1-benzyl-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(23-10-4-14-27-15-5-11-24-27)19-20(18-8-12-22-13-9-18)28(26-25-19)16-17-6-2-1-3-7-17/h1-3,5-9,11-13,15H,4,10,14,16H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHMGHXVGDODTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.